

3-Amino-N,N-diethylbenzamide: A Technical Overview of its Synthesis and Properties

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Compound of Interest

Compound Name: 3-amino-N,N-diethylbenzamide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-amino-N,N-diethylbenzamide**, a small molecule of interest in medicinal chemistry and organic synthesis. Due to the limited specific historical and application data in publicly accessible literature, this document focuses on the probable synthetic pathways based on established chemical principles and data from closely related analogues. Physical and chemical properties are presented, along with detailed, inferred experimental protocols.

Introduction and Historical Context

3-Amino-N,N-diethylbenzamide belongs to the class of aminobenzamides. While its direct historical discovery and development are not well-documented in scientific literature, its structural similarity to well-known compounds provides a basis for its scientific interest. The parent compound, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, transcription, and cell death.^[1] This has led to the investigation of various 3-aminobenzamide derivatives for potential therapeutic applications, including in oncology.^{[1][2]}

The N,N-diethylamide moiety is a common feature in various biologically active molecules, most notably in the insect repellent N,N-diethyl-m-toluamide (DEET). The synthesis and properties of N,N-diethylbenzamide and its derivatives have been extensively studied in the context of developing insect repellents and other bioactive compounds.^[3] It is plausible that **3-amino-N,N-diethylbenzamide** was initially synthesized as part of broader research programs

exploring the structure-activity relationships of benzamide derivatives. Commercial suppliers identify it as a useful pharmaceutical intermediate and a reagent in organic synthesis.[4]

Physicochemical Properties

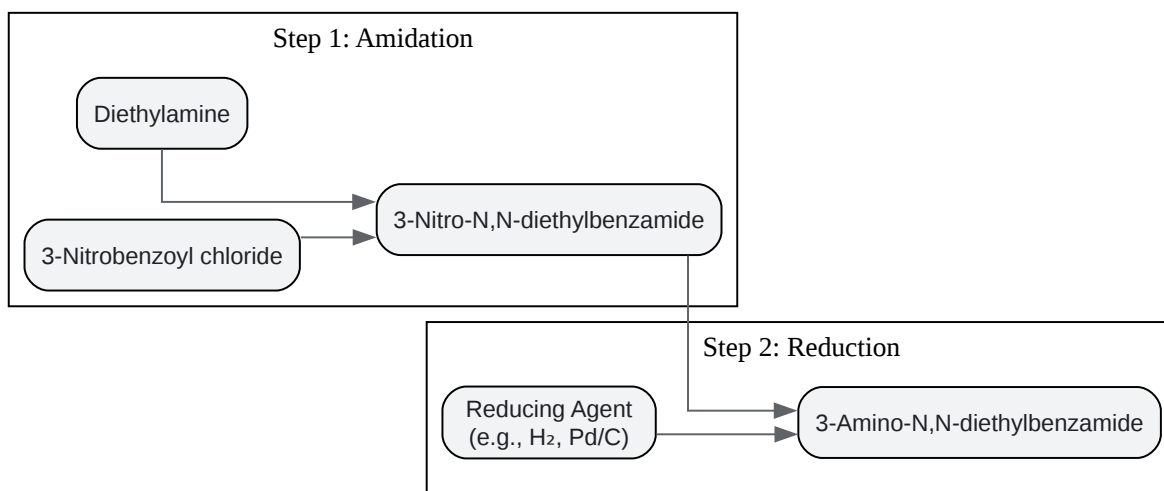
The fundamental physicochemical properties of **3-amino-N,N-diethylbenzamide** are summarized in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	PubChem[5]
Molecular Weight	192.26 g/mol	PubChem[5]
CAS Number	68269-83-0	PubChem[5]
Appearance	Not specified (likely solid)	-
Boiling Point (Predicted)	372.0 ± 25.0 °C	CookeChem[4]
Density (Predicted)	1.068 ± 0.06 g/cm ³	CookeChem[4]
pKa (Predicted)	3.75 ± 0.10	CookeChem[4]

Synthesis of 3-Amino-N,N-diethylbenzamide

A definitive, published experimental protocol for the synthesis of **3-amino-N,N-diethylbenzamide** is not readily available. However, based on standard organic chemistry transformations and published syntheses of analogous compounds, a reliable two-step synthetic route can be proposed. This pathway involves the amidation of 3-nitrobenzoyl chloride with diethylamine, followed by the reduction of the nitro group.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **3-amino-N,N-diethylbenzamide**.

Detailed Experimental Protocols

The following are detailed, inferred experimental protocols for the synthesis of **3-amino-N,N-diethylbenzamide**. These are based on established procedures for similar reactions.

Step 1: Synthesis of 3-Nitro-N,N-diethylbenzamide

This procedure is adapted from the general synthesis of N,N-diethylbenzamide.

- Materials:
 - 3-Nitrobenzoyl chloride
 - Diethylamine
 - Triethylamine
 - Dichloromethane (CH₂Cl₂)

- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine and triethylamine in dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of 3-nitrobenzoyl chloride in dichloromethane to the cooled amine solution.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
 - Wash the filtrate sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitro-N,N-diethylbenzamide.
 - Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of **3-Amino-N,N-diethylbenzamide**

This protocol is based on the standard procedure for the reduction of nitroarenes.

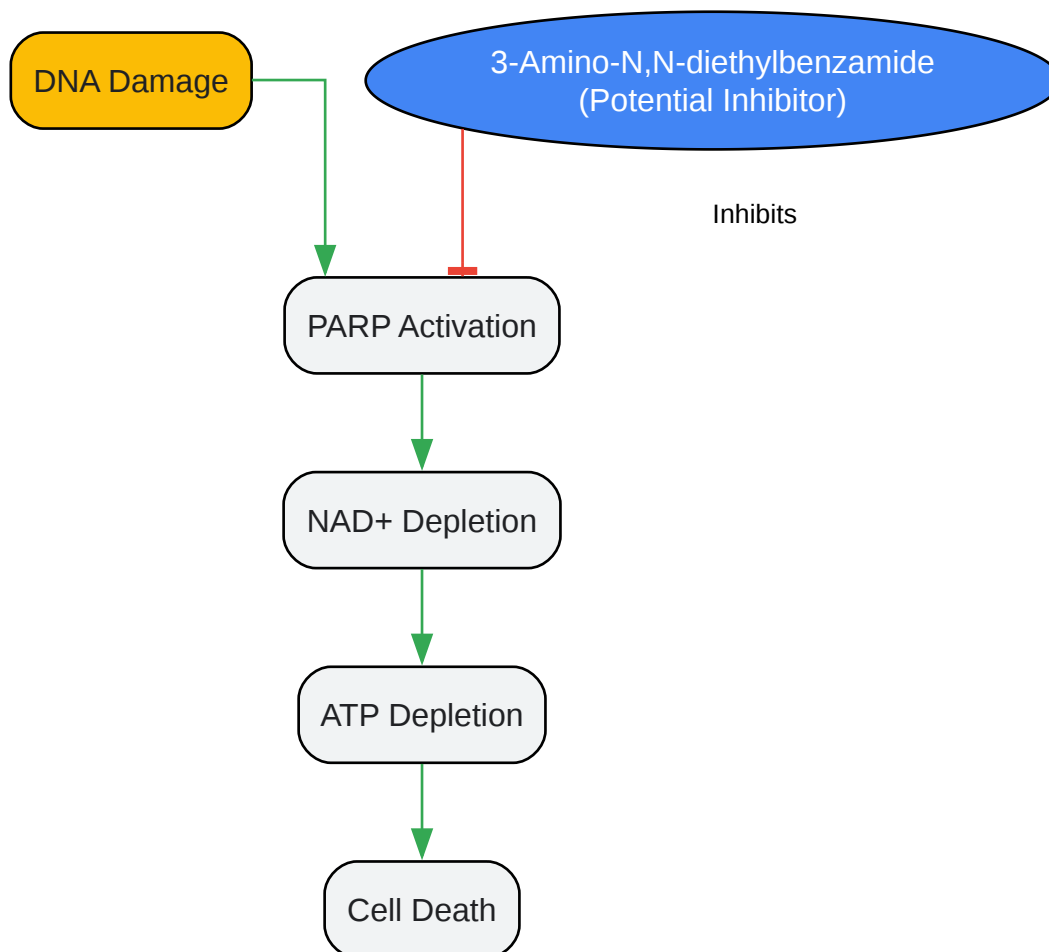
- Materials:
 - 3-Nitro-N,N-diethylbenzamide

- Palladium on carbon (10% Pd/C)
- Ethanol or Methanol
- Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
- Procedure:
 - Dissolve 3-nitro-N,N-diethylbenzamide in ethanol or methanol in a flask suitable for hydrogenation.
 - Carefully add a catalytic amount of 10% Pd/C to the solution.
 - Secure the flask to a hydrogenation apparatus.
 - Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
 - Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
 - Wash the Celite pad with the reaction solvent.
 - Combine the filtrates and concentrate under reduced pressure to obtain the crude **3-amino-N,N-diethylbenzamide**.
 - The product can be further purified by recrystallization or column chromatography if necessary.

Potential Signaling Pathways and Biological Activity

While direct studies on the biological activity of **3-amino-N,N-diethylbenzamide** are scarce, the activity of its parent compound, 3-aminobenzamide, offers insights into its potential mechanisms of action. 3-Aminobenzamide is a well-characterized inhibitor of PARP.^[1]

PARP Inhibition Pathway



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Caption: Potential inhibition of the PARP pathway by **3-amino-N,N-diethylbenzamide**.

The PARP enzyme is activated by DNA strand breaks. Once activated, it cleaves NAD⁺ into nicotinamide and ADP-ribose, polymerizing the latter onto nuclear proteins, a process which consumes large amounts of cellular NAD⁺ and subsequently ATP, potentially leading to cell death.[1] As a structural analogue of the nicotinamide portion of NAD⁺, 3-aminobenzamide acts as a competitive inhibitor of PARP. It is hypothesized that **3-amino-N,N-diethylbenzamide** could exhibit similar inhibitory activity, although this would require experimental validation.

Conclusion

3-Amino-N,N-diethylbenzamide is a compound with limited direct historical and biological data in the public domain. However, its synthesis can be reliably predicted based on established chemical methodologies for related benzamides. Its structural similarity to known PARP inhibitors suggests a potential for biological activity in this area, warranting further investigation. This guide provides a foundational technical overview to support future research and development efforts involving this molecule.

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